molecular formula C18H16N4O4 B11676101 methyl 4-[(E)-({[3-(5-methyl-2-furyl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]benzoate

methyl 4-[(E)-({[3-(5-methyl-2-furyl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]benzoate

Cat. No.: B11676101
M. Wt: 352.3 g/mol
InChI Key: WSXJKPNINCLQLA-VXLYETTFSA-N
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Description

Methyl 4-[(E)-({[3-(5-methyl-2-furyl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]benzoate is a complex organic compound characterized by its unique structure, which includes a benzoate ester linked to a pyrazole ring through a hydrazone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(E)-({[3-(5-methyl-2-furyl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]benzoate typically involves the condensation of 3-(5-methyl-2-furyl)-1H-pyrazole-5-carbaldehyde with methyl 4-aminobenzoate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(E)-({[3-(5-methyl-2-furyl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone linkage to a hydrazine derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzoate or pyrazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

Methyl 4-[(E)-({[3-(5-methyl-2-furyl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]benzoate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis to form complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 4-[(E)-({[3-(5-methyl-2-furyl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl benzoate: A simpler ester with a benzene ring and a methyl ester group.

    Ethyl benzoate: Similar to methyl benzoate but with an ethyl ester group.

    Propyl benzoate: Another ester with a propyl group instead of a methyl group.

Uniqueness

Methyl 4-[(E)-({[3-(5-methyl-2-furyl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]benzoate is unique due to its complex structure, which includes a pyrazole ring and a hydrazone linkage

Properties

Molecular Formula

C18H16N4O4

Molecular Weight

352.3 g/mol

IUPAC Name

methyl 4-[(E)-[[5-(5-methylfuran-2-yl)-1H-pyrazole-3-carbonyl]hydrazinylidene]methyl]benzoate

InChI

InChI=1S/C18H16N4O4/c1-11-3-8-16(26-11)14-9-15(21-20-14)17(23)22-19-10-12-4-6-13(7-5-12)18(24)25-2/h3-10H,1-2H3,(H,20,21)(H,22,23)/b19-10+

InChI Key

WSXJKPNINCLQLA-VXLYETTFSA-N

Isomeric SMILES

CC1=CC=C(O1)C2=CC(=NN2)C(=O)N/N=C/C3=CC=C(C=C3)C(=O)OC

Canonical SMILES

CC1=CC=C(O1)C2=CC(=NN2)C(=O)NN=CC3=CC=C(C=C3)C(=O)OC

Origin of Product

United States

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